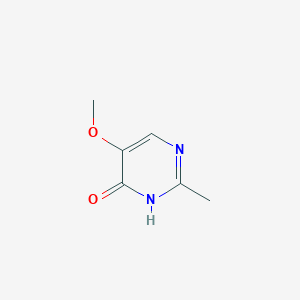

5-Methoxy-2-methylpyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRXBZSZNOSWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67383-33-9, 698-35-1 | |

| Record name | 5-Methoxy-2-methyl-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1] The specific substitution pattern of a methoxy group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position imparts distinct physicochemical and reactive properties to this molecule, making it a valuable intermediate for the synthesis of more complex bioactive compounds.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, offering insights for its utilization in research and development.

A key characteristic of this compound is its existence in tautomeric equilibrium with its keto form, 5-methoxy-2-methyl-4(3H)-pyrimidinone.[1] This lactam-lactim tautomerism is a common feature of hydroxypyrimidines and influences the compound's reactivity and biological interactions. The predominant tautomer can vary depending on the solvent and solid-state packing. For the purpose of this guide, both tautomeric forms will be considered.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the public domain. However, based on its structure and data from closely related analogs, the following properties can be predicted.

| Property | Value | Source/Basis |

| CAS Number | 698-35-1 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Tautomeric IUPAC Name | 5-methoxy-2-methyl-4(3H)-pyrimidinone | [1] |

| Melting Point | Not available (Predicted to be a solid at room temperature) | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, methanol, and DMSO. | Based on the polarity of pyrimidin-4-ols. |

| pKa | Not available (Predicted to be weakly acidic due to the hydroxyl group) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of acetamidine with a substituted malonic ester, such as diethyl 2-methoxymalonate, in the presence of a base.[1] This approach offers good control over the regiochemistry of the final product.

Synthetic Pathway

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

Acetamidine hydrochloride

-

Diethyl 2-methoxymalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.

-

To this mixture, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl.

-

Remove the solvent under reduced pressure.

-

The crude product can be isolated by filtration and washed with cold ethanol.

Purification Protocol: Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Ethanol or an ethanol/water mixture

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating methoxy and methyl groups, the hydroxyl group, and the nitrogen atoms within the pyrimidine ring.[1] The molecule can undergo reactions at the hydroxyl group (O-alkylation, O-acylation) and on the pyrimidine ring itself (electrophilic and nucleophilic substitutions). The tautomeric equilibrium between the hydroxyl and keto forms plays a crucial role in determining the reaction outcome.

Representative Reaction: O-Alkylation

Caption: A representative O-alkylation reaction.

Biological Significance and Potential Applications

While specific biological activities of this compound are not extensively documented, the pyrimidine core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates. Its structural features can be modified to optimize binding to various biological targets.

Derivatives of this compound could potentially interact with various enzymes or receptors. For instance, many kinase inhibitors incorporate a pyrimidine scaffold. A hypothetical interaction with a kinase active site is depicted below.

Hypothetical Biological Pathway Interaction

Caption: Hypothetical inhibition of a kinase by a derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.3-2.5 ppm), the methoxy protons (a singlet around δ 3.8-4.0 ppm), and a proton on the pyrimidine ring. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the methoxy carbon, and the four unique carbons of the pyrimidine ring. The chemical shifts would be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretches of the methyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region), and C-O stretching of the methoxy and hydroxyl groups (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation may involve the loss of a methyl radical from the methoxy group or other characteristic fragmentations of the pyrimidine ring.

Experimental Protocol: Spectroscopic Characterization

Objective: To characterize the structure of synthesized this compound using spectroscopic methods.

Materials:

-

Purified this compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR

-

NMR spectrometer

-

FT-IR spectrometer with ATR accessory

-

Mass spectrometer

Procedure:

-

NMR Analysis:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

IR Analysis:

-

Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

MS Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer and acquire the mass spectrum.

-

Safety and Handling

Safety data for this compound is not specifically available. However, based on safety data for structurally related hydroxypyrimidines, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5][6][7]

-

Storage: Store in a tightly closed container in a cool, dry place.[3]

-

First Aid:

In all cases of exposure, seek medical attention if symptoms persist.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

International Journal for Pharmaceutical Research Scholars. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]

-

Academia Open. (2025, April 5). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methoxy-2-(methylsulfonyl)pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methoxy-2-methylpyrimidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methoxy-2-nitro-4-[(2-nitrobenzyl)oxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the IUPAC Nomenclature and Tautomerism of 5-Methoxy-2-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the chemical principles governing 5-methoxy-2-methylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including the nucleobases that form the building blocks of DNA and RNA.[1] A precise understanding of the structure, nomenclature, and physicochemical properties of its derivatives is therefore paramount. This document elucidates the formal IUPAC nomenclature for this compound, addressing the complexities introduced by tautomerism. It further provides a detailed exploration of the lactam-lactim tautomeric equilibrium, presenting the structural and energetic factors that dictate the predominance of one form. Methodologies for the experimental and computational elucidation of the major tautomer are detailed, offering a practical framework for researchers in the field.

Systematic IUPAC Nomenclature

The accurate naming of a chemical compound is fundamental for unambiguous communication in scientific literature and patent filings. The structure features a pyrimidine ring substituted with a methyl group at position 2, a hydroxyl group at position 4, and a methoxy group at position 5.

Based on these substituents, the name This compound is derived. However, a critical feature of 4-hydroxypyrimidines is their existence in a state of tautomeric equilibrium.[1][2] This phenomenon, known as lactam-lactim tautomerism, allows the molecule to interconvert between the hydroxyl (lactim or enol) form and a keto (lactam or amide) form.[1][3][4][5]

The keto forms are named as pyrimidinones. For this specific molecule, the proton from the hydroxyl group can migrate to either of the ring nitrogen atoms, leading to two possible keto tautomers:

-

5-methoxy-2-methylpyrimidin-4(1H)-one

-

5-methoxy-2-methylpyrimidin-4(3H)-one

In practice, the keto (pyrimidinone) form is overwhelmingly the more stable and predominant tautomer for 4-hydroxypyrimidine systems.[6][7][8] Consequently, chemical databases and suppliers often list the compound under a pyrimidinone name. For consistency and to reflect the actual major structure, 5-methoxy-2-methylpyrimidin-4(3H)-one is the most representative IUPAC name.

The Phenomenon of Tautomerism in 4-Hydroxypyrimidines

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, the system exhibits lactam-lactim tautomerism, a specific form of keto-enol tautomerism common in nitrogen-containing heterocycles.[4]

The equilibrium involves three potential species, as depicted below. The lactim form possesses a fully aromatic pyrimidine ring, which imparts significant stabilization. Conversely, the lactam forms benefit from the highly stable cyclic amide (lactam) functional group. For most pyrimidin-4-one systems, the stability gained from the amide outweighs the stability of the aromatic lactim form, shifting the equilibrium heavily in favor of the lactam tautomers.[6][7]

Caption: Tautomeric equilibrium of this compound.

Computational and experimental studies on the parent 4-hydroxypyrimidine system confirm that the ketonic (pyrimidinone) forms are energetically favored over the hydroxyl form.[6][7][8] The introduction of a nitrogen atom into the pyridine ring to form pyrimidine shifts the equilibrium toward the keto form.[6][7] This preference is a defining characteristic of many biologically crucial pyrimidines, including the nucleobases uracil and thymine.[2]

Methodologies for Tautomer Elucidation

Determining the predominant tautomer in solution or the solid state is critical for understanding the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets. A combination of spectroscopic analysis and computational modeling provides a robust approach for this characterization.

Experimental Protocols

Spectroscopic techniques are invaluable for identifying the dominant tautomeric form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive evidence for the lactam form is the observation of a signal for the N-H proton. In a solvent like DMSO-d₆, this proton typically appears as a broad singlet in the downfield region (δ 10-13 ppm). The absence of a sharp O-H proton signal and the presence of the N-H signal strongly support the pyrimidinone structure.

-

¹³C NMR: The chemical shift of the carbon at position 4 (C4) is highly indicative. In the lactam (keto) form, this carbon is a carbonyl carbon and will resonate significantly downfield (typically >160 ppm), whereas in the lactim (enol) form, it is an oxygen-bearing aromatic carbon and would appear further upfield.

-

-

Infrared (IR) Spectroscopy:

-

The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is a hallmark of a C=O (carbonyl) stretch, which is characteristic of the lactam tautomer.[9] The lactim form would lack this prominent peak but would instead show a broad O-H stretching band around 3200-3600 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

The different electronic arrangements and conjugation in the tautomers result in distinct absorption spectra. By comparing the experimental spectrum with those of model compounds (e.g., N-methylated and O-methylated derivatives which are "locked" in the lactam and lactim forms, respectively), the predominant tautomer can be identified.[10] The molar ratios of tautomers can be dependent on solvent polarity.[10]

-

Computational Workflow

Quantum chemical calculations offer a powerful predictive tool for assessing the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Caption: A typical workflow for computational analysis of tautomer stability.

This workflow calculates the Gibbs free energy for each tautomer, allowing for a direct comparison of their thermodynamic stabilities. The inclusion of a solvent model is crucial, as the relative energies can be significantly influenced by the surrounding medium.[2] Such calculations consistently show that for 4-hydroxypyrimidines, the lactam forms are several kcal/mol more stable than the lactim form.[11]

Data Summary

The following table summarizes the key distinguishing characteristics for the tautomers of this compound, based on established data for analogous pyrimidinone systems.

| Feature | This compound (Lactim) | 5-methoxy-2-methylpyrimidin-4(H)-one (Lactam) |

| Dominance | Minor tautomer | Major tautomer |

| Key Functional Group | Hydroxyl (-OH) | Amide/Carbonyl (-C=O) |

| ¹H NMR Signal | Sharp O-H singlet | Broad N-H singlet (δ ~10-13 ppm) |

| ¹³C NMR C4 Signal | Upfield (aromatic C-O) | Downfield (δ >160 ppm, C=O) |

| IR Absorption (cm⁻¹) | Broad O-H stretch (~3200-3600) | Strong C=O stretch (~1650-1700) |

| Relative Energy | Higher Energy (Less Stable) | Lower Energy (More Stable) |

Conclusion

The compound with the skeletal structure of this compound exists predominantly as its lactam tautomer, 5-methoxy-2-methylpyrimidin-4(3H)-one . This preference is driven by the superior thermodynamic stability of the cyclic amide group compared to the aromatic hydroxyl form. While the "-ol" name is a valid descriptor of one possible tautomer, the "-one" nomenclature more accurately reflects the true structure and is the preferred name in modern chemical literature. The identity of the major tautomer can be unequivocally confirmed through a combination of spectroscopic methods—notably ¹H NMR and IR spectroscopy—and supported by quantum chemical calculations. For professionals in drug discovery and development, a firm grasp of these structural nuances is essential for accurate structure-activity relationship (SAR) studies, molecular modeling, and understanding pharmacokinetic and pharmacodynamic properties.

References

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available from: [Link]

-

MDPI. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). Available from: [Link]

-

PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). Available from: [Link]

-

askIITians. What is Lactam Lactim Tautomerism? (2025). Available from: [Link]

-

ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2013). Available from: [Link]

-

NIH National Center for Biotechnology Information. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Available from: [Link]

-

Oxford Reference. Lactam. Available from: [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Available from: [Link]

-

ResearchGate. Tautomers of 2-pyrimidinamine and of isocytosine. Available from: [Link]

-

ResearchGate. Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the... (2010). Available from: [Link]

-

Semantic Scholar. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. (2021). Available from: [Link]

-

Sciforum. Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. (2023). Available from: [Link]

-

Vedantu. What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Available from: [Link]

-

Huc, I. (2001). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Available from: [Link]

-

Indian Academy of Sciences. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available from: [Link]

-

Schlegel Group, Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Available from: [Link]5.pdf]([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 4. oxfordreference.com [oxfordreference.com]

- 5. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

The Unseen Scaffolding: A Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide delves into the technical landscape of 5-Methoxy-2-methylpyrimidin-4-ol, a heterocyclic compound that, while not a blockbuster drug itself, represents a crucial building block in the intricate architecture of medicinal chemistry. We will explore its place within the historical context of pyrimidine synthesis, detail its chemical properties and synthesis, and illuminate its role as a versatile scaffold in the development of targeted therapeutics.

Part 1: The Pyrimidine Legacy: A Foundation of Biological Significance

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines, a class of nitrogen-containing heterocycles, began in the late 19th century. These aromatic compounds are of immense biological importance, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for medicinal chemists for over a century.[1]

The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a diverse range of compounds with a wide spectrum of pharmacological activities.[1] Researchers have successfully developed pyrimidine derivatives that exhibit anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular properties.[1] Their ability to mimic the natural purine and pyrimidine bases allows them to interact with a multitude of enzymes and cellular receptors, underpinning their therapeutic potential.[1]

Part 2: Deconstructing this compound: Structure and Synthesis

Nomenclature and Structural Properties

IUPAC Name: this compound Alternate Name: 5-methoxy-2-methyl-4(3H)-pyrimidinone[1] CAS Number: 698-35-1[1] Molecular Formula: C₆H₈N₂O₂[1]

A key feature of this compound is the existence of lactam-lactim tautomerism. The molecule can exist in equilibrium between the hydroxyl (-ol) form and a keto (-one) form.[1] This dynamic equilibrium is influenced by factors such as the solvent and the presence of other functional groups.

| Property | Value |

| Molecular Weight | 140.14 g/mol [1] |

| XLogP3 | -0.5[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 1[1] |

General Synthesis of Pyrimidin-4-ols

The synthesis of pyrimidin-4-ol derivatives primarily relies on the formation of the pyrimidine core through cyclization reactions of appropriately substituted precursors.[1] A common and effective method involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine.

A representative synthesis for a pyrimidin-4-ol derivative involves the reaction of an appropriate amidine with a diethyl oxalate derivative in a protic solvent like methanol or ethanol, followed by cyclization.[1] This process is typically carried out at temperatures ranging from 0°C to the boiling point of the reaction mixture.[1]

A Representative Synthetic Protocol

Objective: To synthesize a 5-substituted-2-methylpyrimidin-4-ol derivative.

Materials:

-

Acetamidine hydrochloride

-

Diethyl 2-methoxy-malonate

-

Sodium methoxide

-

Anhydrous methanol

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol with cooling to generate a fresh solution of sodium methoxide.

-

Reaction Setup: To the sodium methoxide solution, add one equivalent of acetamidine hydrochloride, followed by the dropwise addition of one equivalent of diethyl 2-methoxy-malonate at 0°C.

-

Reflux: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with an appropriate acid (e.g., dilute hydrochloric acid) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold diethyl ether, and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound.

Diagram of the General Synthesis Workflow:

Caption: A potential synthetic route from this compound to a kinase inhibitor.

Potential as a Lead for Other Therapeutic Areas

Given the broad biological activities of pyrimidine derivatives, compounds derived from this compound could be explored for a variety of therapeutic applications, including:

-

Antiviral Agents: By modifying the hydroxyl group to introduce sugar moieties, nucleoside analogs with potential antiviral activity could be synthesized.

-

Antimicrobial Agents: The pyrimidine core is present in many antibacterial and antifungal drugs. [2]Further derivatization of this compound could lead to novel antimicrobial compounds.

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties. [2]

Part 4: Conclusion and Future Perspectives

This compound, while not a therapeutic agent in its own right, serves as a testament to the enduring importance of fundamental heterocyclic chemistry in modern drug discovery. Its straightforward synthesis and versatile chemical handles make it a valuable tool for medicinal chemists. As our understanding of disease biology deepens and the demand for novel, targeted therapies grows, the strategic utilization of such foundational scaffolds will undoubtedly continue to play a pivotal role in the development of the next generation of medicines. The exploration of diverse chemical space around the this compound core holds promise for the discovery of new chemical entities with significant therapeutic potential.

References

- BenchChem. (2025). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.

- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

MySkinRecipes. (n.d.). 5-Methoxy-2-methylpyrimidine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Methoxy-4-methylpyrimidin-2-amine. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.

-

PubChem. (n.d.). 4-Amino-5-methoxymethyl-2-methylpyrimidine. Retrieved from [Link]

- BenchChem. (2025). Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Application Note.

- Google Patents. (1990). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.

-

PubChem. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 24(23), 4259. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 769-82-4 | Product Name : 5-(Methoxymethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (2021). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

Synthesis and characterization of 5-((4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. (2024). Journal of Current Biomedical Research, 5(2), 106-111. [Link]

Sources

5-Methoxy-2-methylpyrimidin-4-ol theoretical and computational studies

An In-depth Technical Guide to Theoretical and Computational Studies of 5-Methoxy-2-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive exploration of this compound, a substituted pyrimidine of significant interest to medicinal chemists and drug development professionals. The pyrimidine scaffold is a cornerstone in contemporary chemical research, forming the core of essential biomolecules like nucleobases and a vast array of pharmacologically active compounds.[1] This document delineates the application of modern theoretical and computational chemistry to elucidate the structural, spectroscopic, electronic, and biological interaction profile of this molecule. By integrating Density Functional Theory (DFT) calculations, spectroscopic analysis, and molecular docking simulations, we present a multi-faceted analysis that bridges theoretical insights with practical applications in drug discovery. The methodologies and findings detailed herein serve as a foundational resource for researchers aiming to leverage computational tools to accelerate the design and development of novel pyrimidine-based therapeutic agents.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental motif in a multitude of biologically vital molecules.[1] Its derivatives are integral to the structure of nucleic acids (uracil, thymine, and cytosine) and exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The versatility of the pyrimidine ring allows for extensive functionalization, making it a privileged scaffold in medicinal chemistry.

This compound (CAS: 698-35-1, M.Wt: 140.14 g/mol ) is a derivative that features key functional groups—methoxy, methyl, and hydroxyl—which can significantly influence its physicochemical properties and biological interactions.[1] A critical feature of pyrimidin-4-ols is the lactam-lactim tautomerism, allowing the molecule to exist in equilibrium between the hydroxyl (-ol) form and a more stable keto (-one) form, 5-methoxy-2-methyl-pyrimidin-4(3H)-one.[1] This tautomerism is a crucial determinant of its chemical reactivity and interaction with biological targets. This guide focuses on the application of computational chemistry to predict and analyze these properties, providing a robust theoretical framework for experimental validation.

Core Computational Methodologies: A Theoretical Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules.[2][3][4] DFT offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest.

Density Functional Theory (DFT)

DFT calculations are employed to determine the electronic structure of the molecule in its ground state. The choice of functional and basis set is critical for obtaining reliable results.

-

Functional: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely used and well-validated functional for organic molecules that provides accurate geometric and electronic properties.[2][4][5]

-

Basis Set: The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds.[4][6]

The Computational Workflow

The theoretical investigation of this compound follows a systematic, multi-step workflow. This process ensures that all subsequent analyses are based on a stable and accurate molecular representation.

Caption: Frontier Molecular Orbital (FMO) interactions.

For this compound, the HOMO is expected to be localized over the electron-rich pyrimidine ring and the oxygen atoms, while the LUMO would likely be distributed across the π-system, particularly the C=O and C=N bonds.

The MEP surface is a 3D map of the electronic density, which is invaluable for predicting how a molecule will interact with other species. [3][7]It visualizes the regions of a molecule that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, colored blue).

-

Red/Yellow Regions: Indicate negative potential, localized around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack .

-

Blue Regions: Indicate positive potential, typically found around hydrogen atoms. These are sites for nucleophilic attack .

For this molecule, the most negative potential is expected around the carbonyl oxygen and the ring nitrogens, highlighting these as primary sites for interactions like hydrogen bonding. [8]

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization. [3][5][9]It evaluates hyperconjugative interactions, where electron density is shared between filled bonding orbitals (donors) and empty anti-bonding orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their contribution to the molecule's overall stability. For pyrimidine derivatives, significant stabilization often arises from the delocalization of lone pair electrons (LP) from nitrogen and oxygen atoms into the π* anti-bonding orbitals of the ring. [10]

Molecular Docking: Simulating Biological Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein receptor. [7][11]This simulation provides insights into the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. Given the known anticancer activities of many pyrimidine derivatives, a relevant target for docking studies is the Epidermal Growth Factor Receptor (EGFR) kinase, a well-known anticancer target. [11][12]

Protocol: Molecular Docking with AutoDock Vina

-

Preparation of Receptor:

-

Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.

-

Remove water molecules, co-factors, and the original ligand.

-

Add polar hydrogens and assign charges using software like AutoDock Tools.

-

-

Preparation of Ligand:

-

Generate the 3D structure of this compound using the DFT-optimized geometry.

-

Assign charges and define rotatable bonds.

-

-

Defining the Binding Site:

-

Define a grid box that encompasses the known active site of the receptor, typically centered on the position of the co-crystallized ligand.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) to search for the lowest energy binding poses of the ligand within the defined grid box.

-

-

Analysis of Results:

-

Analyze the top-ranked poses based on their binding energy (kcal/mol).

-

Visualize the interactions between the ligand and the protein's active site residues using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and π-stacking.

-

Caption: Ligand-protein docking interactions.

Table 3: Illustrative Molecular Docking Results against EGFR Kinase

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 5-Methoxy-2-methyl-pyrimidin-4-ol | -7.5 | Met793 | Hydrogen Bond (N-H) |

| Thr790 | Hydrogen Bond (C=O) | ||

| Leu718, Val726 | Hydrophobic | ||

| Erlotinib (Reference) | -9.2 | Met793 | Hydrogen Bond |

The docking results would likely show that the carbonyl oxygen and the N-H group of the pyrimidine ring act as key hydrogen bond acceptors and donors, respectively, anchoring the molecule within the active site. The methyl and methoxy groups could engage in favorable hydrophobic interactions, further enhancing binding affinity.

Conclusion

The theoretical and computational studies outlined in this guide provide a powerful, multi-faceted approach to characterizing this compound. Through DFT calculations, we can reliably predict its stable geometry, vibrational spectra, and electronic properties, which are fundamental to understanding its chemical behavior. Analyses such as HOMO-LUMO, MEP, and NBO offer deep insights into the molecule's reactivity, stability, and potential interaction sites. Furthermore, molecular docking simulations provide a crucial link between chemical structure and potential biological activity, enabling the rational design of more potent and selective drug candidates. By integrating these computational methodologies, researchers can significantly accelerate the discovery and development process, efficiently screening and prioritizing pyrimidine derivatives for further experimental investigation.

References

-

Zhang, Y., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. Available at: [Link]

-

Shahab, S., et al. (2021). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. Letters in Organic Chemistry, 18(6), 465-476. Available at: [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12713, this compound.

-

Hussein, A. H. M., et al. (2020). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. Available at: [Link]

-

Bentham Science Publishers. (2021). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. Bentham Science. Available at: [Link]

-

ResearchGate. (2021). Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

International Research Journal of Education and Technology. (2020). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. IRJEdT, 05(04). Available at: [Link]

-

Loukhmi, Z., et al. (2023). Computational investigation of new pyridopyrimidine derivatives using DFT methods: NPA, NBO, HOMO-LUMO transitions and quantum chemical properties. ResearchGate. Available at: [Link]

-

Saracoglu, M., et al. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. Semantic Scholar. Available at: [Link]

-

MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6296. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 26(11), 3362. Available at: [Link]

-

MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130948. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(9), 8783-8803. Available at: [Link]

-

Umadevi, M., et al. (2013). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. ResearchGate. Available at: [Link]

-

PubMed. (2015). Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO, NBO, MEP analysis and molecular docking study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, a potential chemotherapeutic agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 139, 413-424. Available at: [Link]25554737/)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irjweb.com [irjweb.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Spectroscopic investigation (FT-IR and FT-Raman), vibrational assignments, HOMO-LUMO, NBO, MEP analysis and molecular docking study of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, a potential chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Quantum Chemical Calculations for 5-Methoxy-2-methylpyrimidin-4-ol

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold stands as a cornerstone of molecular design.[1] Its prevalence in biologically crucial molecules, including nucleobases, underpins the continued exploration of its derivatives for therapeutic applications.[1] This guide focuses on 5-Methoxy-2-methylpyrimidin-4-ol, a substituted pyrimidine with significant potential for further functionalization. As researchers and drug development professionals, our ability to predict and understand the behavior of such molecules at a quantum level is paramount. This document serves as an in-depth technical guide to applying quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound, thereby providing a computational framework to accelerate innovative research. We will delve into the critical phenomenon of tautomerism, establish a robust computational workflow, and explore the prediction of various molecular properties, all while maintaining a strong emphasis on the synergy between theoretical calculations and experimental validation.

The Crucial Role of Tautomerism in Pyrimidin-4-ols

A foundational concept in the study of this compound is the existence of tautomers—structural isomers that readily interconvert through proton migration.[1] For this molecule, a lactam-lactim tautomerism is at play, allowing it to exist in equilibrium between the hydroxyl (-ol) form and a more stable keto (-one) form, specifically 5-methoxy-2-methyl-4(3H)-pyrimidinone.[1] This is not merely a structural nuance; the predominant tautomer dictates the molecule's hydrogen bonding capabilities, polarity, and ultimately its interaction with biological targets. Computational studies on similar systems, such as 4(3H)-pyrimidinone, have shown that the keto form is generally more stable, a trend that is influenced by the surrounding environment.[2][3]

The first and most critical step in any computational analysis of this molecule is, therefore, to determine the relative stability of its possible tautomers. This informs which structure should be the focus of subsequent, more detailed calculations.

Identifying Potential Tautomers

For this compound, the primary tautomeric forms to consider are:

-

Tautomer A: this compound (the -ol form)

-

Tautomer B: 5-Methoxy-2-methyl-4(3H)-pyrimidinone (a keto form)

-

Tautomer C: 5-Methoxy-2-methyl-1H-pyrimidin-6-one (an alternative keto form)

A robust computational approach will involve optimizing the geometry and calculating the relative energies of each of these tautomers to identify the most stable isomer in the gas phase and in solution.

A Validated Workflow for Quantum Chemical Calculations

The following section outlines a comprehensive, step-by-step methodology for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with each step building upon the last to provide a cohesive and reliable set of theoretical data.

Sources

An In-depth Technical Guide to 5-Methoxy-2-methylpyrimidin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of 5-Methoxy-2-methylpyrimidin-4-ol (CAS No: 698-35-1). As a substituted pyrimidine, this heterocyclic compound is of significant interest to the fields of medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases, and its derivatives have been successfully developed into a wide range of therapeutics.[1] This guide aims to consolidate the available scientific information on this compound, offering insights into its molecular characteristics, reactivity, and potential as a building block for novel drug candidates. While experimental data for this specific compound is limited, this guide will also draw upon data from structurally related analogues to provide a robust framework for its scientific exploration.

Introduction to this compound

This compound belongs to the pyrimidin-4-ol class of compounds, characterized by a pyrimidine ring substituted with a hydroxyl group at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position.[1] The arrangement of these functional groups on the pyrimidine core dictates the molecule's electronic landscape, influencing its physical properties, chemical reactivity, and potential biological activity.

The pyrimidine motif is of fundamental importance in biological systems as it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for medicinal chemists, leading to the development of drugs with anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular properties.[1] The methoxy group, in particular, is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.

A crucial aspect of pyrimidin-4-ol derivatives is the existence of lactam-lactim tautomerism. This phenomenon allows the molecule to exist in equilibrium between the hydroxyl (enol) form, this compound, and a more stable keto (amide) form, 5-methoxy-2-methylpyrimidin-4(3H)-one.[2] This tautomeric equilibrium can be influenced by factors such as the solvent, pH, and temperature, and it plays a significant role in the compound's reactivity and interactions with biological targets.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development. While experimental data is not extensively available, a combination of computed data and information from structurally similar compounds provides valuable insights.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| CAS Number | 698-35-1 | [1] |

| IUPAC Name | This compound | [2] |

| Alternate Name (Tautomer) | 5-methoxy-2-methyl-4(3H)-pyrimidinone | [1] |

| XLogP3 (Computed) | -0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | ChemScene |

| Rotatable Bond Count | 1 | ChemScene |

Note: The XLogP3 value suggests that the compound is relatively hydrophilic. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding, which is crucial for its solubility in polar solvents and for interactions with biological macromolecules.

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[2] A plausible and regioselective synthetic route is the reaction of acetamidine with a derivative of methoxymalonic ester, such as diethyl 2-methoxymalonate.[2] This method ensures the correct placement of the methyl group at the C2 position and the methoxy group at the C5 position.[1]

Caption: Proposed synthetic workflow for this compound.

The reactivity of the pyrimidine ring in this compound is influenced by its substituents. The electron-donating nature of the methoxy and methyl groups, combined with the tautomeric hydroxyl/keto group, governs its behavior in chemical reactions.[2] The presence of nitrogen and oxygen centers allows for competitive alkylation and acylation reactions, with the reaction site (N- vs. O-substitution) being dependent on the reaction conditions and the nature of the electrophile.[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Methyl Protons (C2-CH₃): A singlet is expected around δ 2.2-2.5 ppm.

-

Methoxy Protons (C5-OCH₃): A singlet is expected around δ 3.8-4.0 ppm.

-

Pyrimidine Ring Proton (C6-H): A singlet is expected around δ 7.5-8.0 ppm.

-

N-H Proton (in the keto tautomer): A broad singlet may be observed at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Methyl Carbon (C2-CH₃): A signal is expected around δ 20-25 ppm.

-

Methoxy Carbon (C5-OCH₃): A signal is expected around δ 55-60 ppm.

-

Pyrimidine Ring Carbons:

-

C2: ~150-155 ppm

-

C4 (C=O): ~160-165 ppm

-

C5: ~140-145 ppm

-

C6: ~110-115 ppm

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ (in the solid state, indicative of the keto tautomer).

-

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region.

-

C-O Stretch (Methoxy): A characteristic absorption around 1250-1200 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z 140 is expected.

-

Fragmentation: Common fragmentation pathways for pyrimidines involve the loss of small molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][3] While specific biological activity for this compound has not been extensively reported, its structural features suggest potential for development in several therapeutic areas:

-

Anticancer Agents: Pyrimidine analogs are well-established anticancer drugs that can act as antimetabolites or kinase inhibitors.[3]

-

Antimicrobial Agents: The pyrimidine nucleus is a common feature in many antibacterial and antifungal drugs.[3]

-

Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties.[3]

-

Antiviral Agents: Modified pyrimidine nucleosides are a cornerstone of antiviral therapy.[3]

The methoxy group can be strategically utilized to modulate the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design.

Safety and Handling

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its pyrimidine core, substituted with methoxy and methyl groups, provides a versatile scaffold for the synthesis of novel molecules with a wide range of potential biological activities. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, synthetic methodologies, and potential applications based on available information and data from structurally related compounds. Further experimental investigation into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.

References

-

Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

Sources

5-Methoxy-2-methylpyrimidin-4-ol reactivity and electronic effects

An In-depth Technical Guide to the Reactivity and Electronic Effects of 5-Methoxy-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted pyrimidine of significant interest in synthetic and medicinal chemistry. We will dissect the molecule's electronic architecture, exploring how the interplay of its substituents—a methoxy, a methyl, and a hydroxyl group—governs its reactivity. Key topics include an examination of inductive and resonance effects, the critical role of lactam-lactim tautomerism, and a predictive overview of its behavior in various chemical transformations. This document serves as a foundational resource, integrating theoretical principles with practical synthetic considerations and detailed experimental protocols to support researchers in leveraging this versatile chemical scaffold.

Introduction: The Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif in the landscape of biological chemistry and drug discovery.[1] As a core component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of novel therapeutics. The versatility of the pyrimidine scaffold allows for extensive functionalization, leading to a diverse array of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1]

This compound (CAS No: 698-35-1, Mol. Wt: 140.14 g/mol ) is a specific derivative that presents a unique combination of functional groups.[1] Understanding the electronic contributions of these groups is paramount to predicting and controlling the molecule's chemical behavior.

Electronic Architecture of this compound

The reactivity of an aromatic or heteroaromatic ring is dictated by the electron density at its various positions. This density is modulated by the intrinsic nature of the ring and the electronic effects of its substituents.[2][3]

The Pyrimidine Core

The pyrimidine ring itself is an electron-deficient (π-deficient) system. The two nitrogen atoms are more electronegative than carbon and exert a strong inductive electron-withdrawing effect (-I), reducing the electron density of the ring carbons and making the system less reactive towards electrophilic attack compared to benzene.

Substituent Effects

The substituents on the this compound ring significantly alter this electronic landscape. Their effects can be categorized as inductive and resonance effects.[2][3]

-

2-Methyl Group (-CH₃): This alkyl group is a weak electron-donating group (+I effect). It pushes electron density into the ring through the sigma bond network, slightly increasing the ring's nucleophilicity.

-

5-Methoxy Group (-OCH₃): The methoxy group is a powerful electron-donating group primarily through resonance (+R effect). The lone pairs on the oxygen atom can delocalize into the pyrimidine π-system.[2][3] This effect strongly increases electron density, particularly at positions ortho and para to the substituent, making the ring more susceptible to electrophilic attack. It also has a weaker, opposing -I effect due to the oxygen's electronegativity.

-

4-Hydroxyl Group (-OH): In its hydroxyl (lactim) form, this group acts as a strong electron-donating group via resonance (+R effect), similar to the methoxy group. However, its reactivity is dominated by its ability to exist in a tautomeric equilibrium with a keto form.[1]

The combination of these electron-donating groups counteracts the inherent electron deficiency of the pyrimidine ring, creating a more activated system compared to unsubstituted pyrimidine.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol

Abstract

This document provides a detailed, step-by-step experimental protocol for the synthesis of 5-Methoxy-2-methylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The synthesis is based on the classical Pinner pyrimidine synthesis, which involves the cyclocondensation of an amidine with a β-dicarbonyl equivalent.[1][2] This protocol outlines a robust two-step approach, commencing with the preparation of a key intermediate, dimethyl 2-(methoxymethylidene)malonate, followed by its base-catalyzed cyclization with acetamidine hydrochloride. The causality behind critical experimental choices, safety precautions, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and high purity of the final product.

Introduction and Scientific Principle

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer and antimicrobial drugs.[3] The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable scaffold for further chemical elaboration.

The synthetic strategy employed here is a variation of the Pinner synthesis, a reliable and versatile method for constructing the pyrimidine ring.[4] The core principle is the reaction between a compound with an N-C-N backbone (an amidine) and a three-carbon component with electrophilic sites at the 1 and 3 positions (a β-dicarbonyl compound or its synthetic equivalent).[5]

Our synthesis proceeds in two logical stages:

-

Formation of the Electrophilic Component: We first synthesize dimethyl 2-(methoxymethylidene)malonate from dimethyl malonate and trimethyl orthoformate. This intermediate serves as the C4-C5-C6 backbone of the pyrimidine ring, incorporating the future 5-methoxy group.

-

Cyclocondensation: The synthesized intermediate is then reacted with acetamidine hydrochloride in the presence of a strong base, sodium methoxide. The base deprotonates the acetamidine, which then acts as a dinucleophile, attacking the electrophilic centers of the malonate derivative to form the heterocyclic ring.

The final product, this compound, exists in a tautomeric equilibrium with its keto form, 5-Methoxy-2-methylpyrimidin-4(3H)-one. Under typical conditions, the keto form is often predominant.[6]

Experimental Workflow Diagram

The overall synthetic process is illustrated below. This workflow provides a high-level overview from starting materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of flammable solvents, corrosive reagents (acetic anhydride), and strong bases. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Rationale: This step creates the activated three-carbon electrophile required for cyclization. Acetic anhydride is used to facilitate the reaction with trimethyl orthoformate, which acts as both a reagent and a solvent.

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: To the flask, add dimethyl malonate (13.21 g, 0.1 mol), trimethyl orthoformate (15.92 g, 0.15 mol), and acetic anhydride (15.31 g, 0.15 mol).

-

Reaction: Heat the mixture with stirring in an oil bath to a gentle reflux (approximately 120-130°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Assemble a distillation apparatus. Remove the low-boiling point byproducts (methyl acetate) and excess reagents by distillation at atmospheric pressure.

-

Purify the remaining residue by vacuum distillation to yield dimethyl 2-(methoxymethylidene)malonate as a colorless oil.

-

Rationale: This is the key ring-forming step. Sodium methoxide serves as the base to deprotonate both the acetamidine hydrochloride to its free base form and to facilitate the cyclization cascade. The reaction is conducted in methanol, the conjugate acid of the base, to maintain a stable basic environment.

-

Preparation of Sodium Methoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (2.53 g, 0.11 mol) in small pieces to anhydrous methanol (80 mL) under a nitrogen atmosphere at 0°C (ice bath). Allow all the sodium to react completely.

-

Causality: The pre-formation of sodium methoxide in situ ensures a completely anhydrous and highly reactive base, which is critical for efficient deprotonation and subsequent cyclization.

-

-

Addition of Reactants:

-

To the freshly prepared sodium methoxide solution, add acetamidine hydrochloride (9.45 g, 0.1 mol). Stir for 20 minutes.

-

Add a solution of dimethyl 2-(methoxymethylidene)malonate (17.41 g, 0.1 mol), the product from Part 1, in anhydrous methanol (20 mL) dropwise over 30 minutes.

-

-

Cyclocondensation Reaction: Heat the reaction mixture to reflux (approx. 65°C) for 4 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the starting malonate derivative is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7.

-

Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

-

The resulting crude solid residue contains the product and sodium acetate.

-

-

Purification:

-

Triturate the solid residue with cold water (50 mL) to dissolve the inorganic salts, and collect the crude product by vacuum filtration.

-

Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a crystalline solid.[7]

-

Dry the purified product in a vacuum oven at 50°C.

-

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |

| Part 1 | ||||

| Dimethyl Malonate | 132.12 | 13.21 | 0.1 | 1.0 |

| Trimethyl Orthoformate | 106.12 | 15.92 | 0.15 | 1.5 |

| Acetic Anhydride | 102.09 | 15.31 | 0.15 | 1.5 |

| Part 2 | ||||

| Dimethyl 2-(methoxymethylidene)malonate | 174.15 | 17.41 | 0.1 | 1.0 |

| Acetamidine Hydrochloride | 94.54 | 9.45 | 0.1 | 1.0 |

| Sodium Metal | 22.99 | 2.53 | 0.11 | 1.1 |

| Anhydrous Methanol | 32.04 | ~100 mL | - | Solvent |

| Glacial Acetic Acid | 60.05 | As needed | - | For Neutralization |

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show a singlet for the C6-H proton, a singlet for the OCH₃ protons, and a singlet for the C2-CH₃ protons. The N-H proton of the keto tautomer may appear as a broad singlet.[8][9]

-

¹³C NMR (101 MHz, DMSO-d₆): The spectrum should show distinct signals for the five carbon atoms of the pyrimidine core and the two methyl carbons.

-

Mass Spectrometry (ESI+): Calculated for C₆H₈N₂O₂ [M+H]⁺: 141.06. Found: 141.xx.

-

Melting Point: A sharp melting point indicates high purity of the crystalline product.

Troubleshooting and Field-Proven Insights

-

Low Yield in Part 1: Ensure all reagents are anhydrous, especially the dimethyl malonate. The reaction is sensitive to moisture. Incomplete reaction can be addressed by extending the reflux time.

-

Incomplete Cyclization in Part 2: The activity of the sodium methoxide is paramount. Use freshly cut sodium metal and ensure the methanol is completely anhydrous. A molar excess of the base (1.1 eq) helps drive the reaction to completion.

-

Purification Challenges: If the product is difficult to crystallize, it may be contaminated with unreacted starting materials or byproducts. An alternative purification method is column chromatography on silica gel, using a gradient eluent system such as dichloromethane/methanol.[7] The slightly polar nature of the pyrimidinol lends itself well to this technique.

References

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link]

-

Semantic Scholar. (1978). NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidines can be made from 1,3-dicarbonyl compounds and amidines. Retrieved from [Link]

-

Oxford Academic. (n.d.). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Retrieved from [Link]

-

NIH. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-formyl-3-(3-methoxyphenyl)propionate. Retrieved from [Link]

-

Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

-

MDPI. (2018). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

-

NIH. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

-

PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) Malonates in Cyclocondensation Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. Retrieved from [Link]

- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

-

MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

- Google Patents. (n.d.). CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine.

-

PubChem. (n.d.). Dimethyl methoxymalonate. Retrieved from [Link]

Sources

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. chemtube3d.com [chemtube3d.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. teledynelabs.com [teledynelabs.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines | Semantic Scholar [semanticscholar.org]

Synthesis of 5-Methoxy-2-methylpyrimidin-4-ol and Its Derivatives: An Application and Protocol Guide

Introduction